molecular formula C15H17NO3S3 B2519443 (E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate CAS No. 682783-24-0

(E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate

Cat. No.: B2519443
CAS No.: 682783-24-0
M. Wt: 355.49
InChI Key: JEHKSKDCHAFOTC-FMIVXFBMSA-N
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Description

Synthesis Analysis

There is a research paper that discusses a new effective approach to the synthesis of some novel series of (Z)-2-((4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino) substituted acid . The synthesis is reported to occur at room temperature, with less reaction time and good to excellent yields .


Chemical Reactions Analysis

The same research paper also discusses the synthesis of this compound, which could be considered a chemical reaction .

Scientific Research Applications

Thiazolidinones in Medicinal Chemistry

Thiazolidinones, including compounds with structural similarities to "(E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate," have been extensively studied for their potential as antimicrobial, antitumor, and antidiabetic agents. These compounds serve as a significant scaffold in medicinal chemistry due to their diverse range of biological activities and the opportunities they offer for structural modification. The integration of the thiazolidinone core with various structural fragments has led to the development of numerous lead molecules against various clinical disorders, highlighting the importance of such derivatives in drug discovery and development (Gurpreet Singh et al., 2022).

Bioactivity of Thiazolidin-4-Ones

Further exploration into thiazolidin-4-ones, a closely related class, reveals their significant bioactive potential, encompassing antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The study of these compounds, including their structure-activity relationships and the influence of different substituents on their biological activity, is crucial for optimizing the design of more efficient drug agents (Dominika Mech et al., 2021).

Properties

IUPAC Name

pentyl 2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S3/c1-2-3-4-7-19-13(17)10-16-14(18)12(22-15(16)20)9-11-6-5-8-21-11/h5-6,8-9H,2-4,7,10H2,1H3/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHKSKDCHAFOTC-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)CN1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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